Product packaging for Dichlone(Cat. No.:CAS No. 117-80-6)

Dichlone

Cat. No.: B092800
CAS No.: 117-80-6
M. Wt: 227.04 g/mol
InChI Key: SVPKNMBRVBMTLB-UHFFFAOYSA-N
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Description

Dichlone, with the IUPAC name 2,3-dichloro-1,4-naphthoquinone (CAS Registry Number: 117-80-6), is a synthetic quinone compound known for its fungicidal and algicidal properties . It appears as a yellow crystalline solid and is chemically defined by the formula C₁₀H₄Cl₂O₂ and a molecular weight of 227.04 g·mol⁻¹ . Historically used in agriculture, this compound has been applied to control fungal pathogens such as brown rot, scab, and blossom blight on fruits including apples, pears, plums, and cherries . It also serves as an effective algicide for the control of blue algae in aquatic environments . Its mechanism of action involves functioning as a protective foliar agent that disrupts fungal enzyme activity . It specifically interferes with electron transport within fungal cells, leading to oxidative stress and ultimately causing cell damage . According to the Fungicide Resistance Action Committee (FRAC), it is classified in group M09, indicating a multi-site mode of action . From a environmental fate perspective, this compound has a low aqueous solubility (0.1 mg/L at 25°C) and is considered non-mobile in soil, making leaching to groundwater unlikely . It is not persistent, with a typical soil aerobic DT₅₀ (time for 50% degradation) of 10 days . Furthermore, current research explores this compound's structure as a valuable precursor for synthesizing novel derivatives with enhanced bioactive properties, investigated for applications such as supercritical fluid extraction . This product is intended for research use only and is not for diagnostic or therapeutic use, or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl2O2 B092800 Dichlone CAS No. 117-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloronaphthalene-1,4-dione
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InChI

InChI=1S/C10H4Cl2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H
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InChI Key

SVPKNMBRVBMTLB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)Cl
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Molecular Formula

C10H4Cl2O2
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DSSTOX Substance ID

DTXSID7020425
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Molecular Weight

227.04 g/mol
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Physical Description

Dichlone is a yellow crystalline solid dissolved in a water-emulsifiable liquid carrier. Can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Used as a fungicide., Golden yellow solid; [Merck Index] Yellow solid dissolved in water-emulsifiable liquid carrier; [CAMEO] Yellow powder; [MSDSonline]
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Boiling Point

Sublimes 527 °F (USCG, 1999), 275 °C at 2 mm Hg
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Solubility

Slightly sol in alcohol, ether, benzene, About 4% in xylene, o-dichlorobenzene. Moderately soluble in acetone, dioxane, In water, 8.0 mg/L; water buffered to pH 7.4. /Temp not specified/, 0.1 mg/L water at 25 °C; 1.0 mg/L and 7 mg/L (temp not specified), Moderately soluble in ethyl acetate, acetic acid, dimethylformamide; sparingly soluble in alcohols
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Vapor Density

7.8 (Air = 1)
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Vapor Pressure

0.0000011 [mmHg], 1.1X10-6 mm Hg at 25 °C
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Color/Form

Golden yellow needles or leaflets from alcohol.

CAS No.

117-80-6
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Melting Point

379.4 °F (USCG, 1999), 195 °C, Melting Point: greater than or equal to 188 °C /Technical Grade/
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Detailed Research Findings

Cellular and Subcellular Modulations Induced by this compound

This compound's impact on biological systems begins with its interaction with cellular structures, leading to alterations in membrane properties and subsequent disruption of essential metabolic pathways.

Membrane Permeability Alterations and Cellular Uptake Dynamics

This compound has been shown to alter the permeability of cell membranes, which is considered a potential primary site of action, particularly in fibroblastic cells and algae like Chlorella pyrenoidosa. This alteration can occur rapidly upon exposure to low concentrations of the compound (e.g., 3-30 µM in Chlorella pyrenoidosa). The effect on membrane permeability appears to be irreversible. Studies using Chlorella pyrenoidosa have demonstrated that this compound treatment leads to an increased efflux of intracellular material, including sugars (such as sucrose) and amino acids (like alanine, glutamine, serine, and glycine). nih.gov The rate and total amount of leakage increase with higher this compound concentrations. nih.gov This suggests that this compound interacts directly with membrane components, facilitating its rapid entry into the cell. nih.govechemi.com

Data illustrating the effect of this compound on the efflux of intracellular material from Chlorella pyrenoidosa is presented below.

Compound ClassExamplesLeakage Extent (this compound Treatment)
SugarsSucrosePractically all leaked out
Amino AcidsAlanine, Glutamine, Serine, GlycinePractically all leaked out
Organic AcidsGlutamic acid, Aspartic acid, Succinic acid, Fumaric acidLost only partially
Lipids-Essentially no loss

The rapid effect on permeability and the low concentrations at which this compound is active suggest that the cell membrane may be a primary target, and observed metabolic changes could be a consequence of altered membrane structure. nih.gov

Bioenergetic Pathway Disruptions: Electron Transfer Bypass and Oxygen Uptake Stimulation

This compound interferes with cellular bioenergetic pathways, notably by impacting electron transfer processes. It is suggested that this compound can stimulate oxygen uptake, potentially by creating a bypass in the normal electron transfer chain. nih.govechemi.com This interference disrupts the efficient flow of electrons necessary for ATP production, thereby affecting cellular energy status.

Molecular Mechanisms of Cellular Perturbation

The cellular effects of this compound are underpinned by specific molecular mechanisms, primarily involving redox cycling and the subsequent generation of reactive oxygen species, leading to oxidative stress.

Redox Cycling and Reactive Oxygen Species Generation

This compound, being a quinone, can undergo redox cycling within cells. nih.govechemi.com This process involves the compound accepting an electron to form a semiquinone radical, which can then react with molecular oxygen to generate superoxide (B77818) radicals (O₂•⁻). nih.govechemi.comresearchgate.netnih.gov The semiquinone can also be reduced further to a hydroquinone (B1673460). The reoxidation of the semiquinone or hydroquinone back to the parent quinone in the presence of oxygen leads to the continuous production of reactive oxygen species (ROS). researchgate.netresearchgate.net

Studies have indicated that for this compound, the predominant metabolic pathway in certain cell types, such as BF-2 and HepG2 cells, involves redox cycling via a one-electron reduction reaction. nih.govechemi.com This process generates reactive oxygen intermediates. nih.govechemi.com The generation of ROS, including superoxide and hydrogen peroxide, is a key mechanism by which quinones like this compound exert their biological activity and toxicity. researchgate.netwikipedia.orgmdpi.com

Glutathione (B108866) Depletion and Oxidative Stress Responses

The reactive oxygen species generated through this compound's redox cycling activity can lead to oxidative stress. herts.ac.ukwikipedia.orgmdpi.com A primary cellular defense against oxidative stress is the antioxidant glutathione (GSH). mdpi.commdpi.com ROS can oxidize GSH, leading to the formation of glutathione disulfide (GSSG). mdpi.com Furthermore, the reactive intermediates produced during redox cycling can directly react with and deplete intracellular glutathione. nih.govechemi.comdntb.gov.uaresearchgate.net

Experiments have shown that exposure to this compound reduces intracellular glutathione levels in various cell types. nih.govechemi.com The depletion of glutathione can overwhelm the cell's antioxidant capacity, leading to an accumulation of ROS and subsequent damage to cellular components, including proteins, lipids, and DNA. wikipedia.orgmdpi.com Pretreatment with glutathione-depleting agents can potentiate the toxicity of this compound, further supporting the role of glutathione depletion and oxidative stress in its mechanism of action. nih.govechemi.comresearchgate.netresearchgate.net

Cellular EffectAssociated Molecular Mechanism(s)Research Finding/Evidence
Increased membrane permeabilityDirect interaction with membrane componentsRapid leakage of intracellular material from Chlorella pyrenoidosa upon this compound treatment. nih.gov
Stimulated oxygen uptakeBypass of electron transferObserved rapid oxygen uptake in cells treated with this compound. nih.govechemi.com
Inhibition of key oxidation processesReaction with enzyme thiols, alkylation of aminesInhibition of glucose, acetate, pyruvate, and alpha-ketoglutarate (B1197944) oxidation. nih.govechemi.com Reaction with enzyme thiols and amines reported. nih.govechemi.com
Generation of Reactive Oxygen Species (ROS)Redox cycling (one-electron reduction)Predominant metabolic pathway involving one-electron reduction and generation of reactive oxygen intermediates. nih.govechemi.com
Depletion of intracellular glutathioneReaction with ROS and reactive intermediatesReduced intracellular glutathione levels observed after this compound exposure. nih.govechemi.com Potentiation of toxicity by glutathione-depleting agents. nih.govechemi.comresearchgate.netresearchgate.net
Oxidative StressImbalance between ROS generation and antioxidant defenseInterference with electron transport leading to oxidative stress in fungal cells. herts.ac.uk

Induction of Endoreduplication and Apoptotic Pathways

Research into the biological interactions of this compound (2,3-dichloro-1,4-naphthoquinone) has revealed its capacity to induce both endoreduplication and apoptotic pathways in various cell types. Studies utilizing bluegill sunfish BF-2 fibroblasts and human hepatoma HepG2 cells have demonstrated that this compound can induce endoreduplication in BF-2 cells, and uniquely among the tested naphthoquinones (including 1,4-naphthoquinone and 5,8-dihydroxy-1,4-naphthoquinone), also in HepG2 cells. researchgate.netnih.gov This suggests a differential cellular response to this compound compared to other related compounds.

Endoreduplication is a process where a cell replicates its DNA but fails to undergo subsequent mitosis, resulting in a polyploid state with multiple sets of chromosomes within a single nucleus. While the precise mechanisms by which this compound induces endoreduplication are not fully elucidated, the observation across different cell lines highlights this as a notable cellular effect. researchgate.netnih.govnih.gov

In addition to endoreduplication, this compound has been shown to induce apoptosis, or programmed cell death. This is a crucial mechanism for eliminating damaged or unwanted cells and involves a cascade of biochemical events. Studies investigating the cytotoxicity of this compound in human endothelial ECV304 cells found that this compound exposure led to a decrease in intracellular glutathione levels. nih.gov Glutathione is a key antioxidant, and its depletion is often associated with oxidative stress, which can trigger apoptotic pathways. nih.gov The potentiation of this compound's toxicity by glutathione-depleting agents like buthionine sulfoximine (B86345) (BSO) further supports the role of oxidative stress in its cytotoxic effects. nih.govnih.gov The lack of potentiation by dicoumarol, an inhibitor of DT-diaphorase, suggests that in these cell types, the predominant metabolic pathway for this compound involves a one-electron reduction reaction, leading to the generation of reactive oxygen species. nih.govnih.gov

Further research into the apoptotic mechanisms indicates that compounds derived from reactions involving this compound, such as certain benzonaphthofuroquinones, can induce late-stage apoptosis and promote the cleavage of caspase-3 and PARP in human leukemia cells. researchgate.netolemiss.edursc.org Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation, along with the cleavage of PARP (Poly (ADP-ribose) polymerase), is a hallmark of cells undergoing apoptosis. researchgate.netolemiss.edursc.orgnih.gov This suggests that this compound, or its reaction products, can trigger the caspase-dependent apoptotic cascade.

The induction of both endoreduplication and apoptosis by this compound underscores its complex interaction with cellular processes regulating cell cycle progression and cell fate. The specific cellular context and metabolic capabilities appear to influence which pathway is predominantly activated. researchgate.netnih.gov

Here is a summary of research findings on this compound's effects on endoreduplication and apoptosis:

Cell TypeEffect on EndoreduplicationEffect on ApoptosisAssociated Mechanism(s)Source
Bluegill Sunfish BF-2InducedCytotoxicity potentiated by glutathione depletionPredominant one-electron reduction, ROS generation researchgate.netnih.gov
Human Hepatoma HepG2InducedCytotoxicity potentiated by glutathione depletionPredominant one-electron reduction, ROS generation researchgate.netnih.gov
Human Endothelial ECV304Not explicitly mentionedCytotoxicity associated with decreased intracellular glutathione, LDH leakagePredominant one-electron reduction, ROS generation, plasma membrane damage nih.gov
Human Leukemia & MelanomaNot explicitly mentionedLate-stage apoptosis induction, Caspase-3 and PARP cleavage (for certain derivatives)Caspase-dependent pathway (for certain derivatives) researchgate.netolemiss.edursc.org
CompoundEffect on Apoptosis (Human Leukemia)Caspase-3 CleavagePARP CleavageSource
Benzonaphthofuroquinone (Compound 4)Significant late-stage apoptosisPromotedPromoted researchgate.netolemiss.edursc.org
Benzonaphthofuroquinone (Compound 5)Significant late-stage apoptosisPromotedPromoted researchgate.netolemiss.edursc.org
Benzonaphthofuroquinone (Compound 2)No apoptotic activityNot specifiedNot specified olemiss.edu
Benzonaphthofuroquinone (Compound 3)Slight late-stage and early apoptosisNot specifiedNot specified olemiss.edu

Ecotoxicological Investigations and Environmental Behavior of Dichlone

Aquatic Ecotoxicology of Dichlone

Investigations into the effects of this compound on aquatic ecosystems highlight its toxicity to a range of organisms residing in freshwater and marine environments.

Impact on Freshwater and Marine Biota

This compound is characterized as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comfishersci.befishersci.ptcpachem.com Studies have demonstrated that technical this compound is very highly toxic to freshwater aquatic invertebrates. epa.gov The toxicity varies depending on the species. For algae, the no-effect concentration is species-dependent, ranging from 75 ppb to 32 ppm. epa.gov Aquatic macrophytes, including both emerged and submerged species, appear to exhibit considerable tolerance to this compound, with ten species from various families and divisions showing no effects at 12 ppm. epa.gov

Acute toxicity studies on various freshwater fish species have provided specific lethal concentration data. The 48-hour TLm for Bluegill is reported as 0.12 ppm, while the 96-hour TLm for Trout is 0.074 ppm. noaa.gov Catfish show a 96-hour TLm of 0.14 ppm. noaa.gov The 96-hour LC50 for Bluegill is 0.04 ppm. noaa.gov

OrganismEndpointConcentrationCitation
Bluegill (Freshwater)48-hour TLm0.12 ppm noaa.gov
Trout (Freshwater)96-hour TLm0.074 ppm noaa.gov
Catfish (Freshwater)96-hour TLm0.14 ppm noaa.gov
Bluegill (Freshwater)96-hour LC500.04 ppm noaa.gov
Algae (Freshwater)No-effect75 ppb to 32 ppm epa.gov
Aquatic InvertebratesAcute ToxicityVery Highly Toxic epa.gov
Aquatic MacrophytesNo-effect12 ppm epa.gov

While there is information on the toxicity of related compounds to marine biota suggesting they are generally less sensitive than freshwater species, specific detailed data for this compound's impact on marine organisms is less prominent in the available information. waterquality.gov.auwaterquality.gov.au However, this compound is broadly classified as very toxic to aquatic life with long lasting effects, which includes marine environments. fishersci.comfishersci.befishersci.ptcpachem.com

Behavioral and Developmental Aberrations in Model Aquatic Organisms

At lower concentrations, this compound has been indicated to potentially induce behavioral effects, including developmental neurotoxic effects in aquatic organisms. mdpi.com Research on the impact of contaminants on aquatic biota has shown that delayed behavioral effects can occur following exposure, sometimes manifesting years later. mdpi.com These effects can compromise an organism's fitness in its natural habitat. mdpi.com Studies involving other agrochemicals, such as 2,4-D, have demonstrated reductions in essential visually guided behaviors like prey capture and alterations in neural activity in larval fish at concentrations that did not cause overt morphological defects during early life stages. nih.gov While these specific findings relate to other compounds, they highlight the potential for pesticides like this compound to cause subtle yet significant behavioral and developmental issues in aquatic organisms.

Terrestrial Ecotoxicology of this compound

The ecotoxicology of this compound extends to terrestrial environments, impacting soil microbial communities and interacting with terrestrial flora and fauna.

Effects on Soil Microbial Communities

Agrochemicals, including algicides like this compound, have the potential to negatively affect the functions and diversity of soil microbial communities. researchgate.netmdpi.com Studies on the impact of pesticides on soil ecology have reported adverse effects such as decreases in growth, respiration, and nutrient availability for soil microbial communities. mdpi.comnativesciencereport.org The detrimental effects of chemical herbicides on soil microbial diversity are influenced by factors including the degradability, adsorption, bioavailability, bioactivity, persistence, concentration, and toxicity of the agrochemical, alongside soil characteristics such as texture, vegetation, tillage system, and organic matter content. mdpi.com

Interactions with Terrestrial Flora and Fauna

This compound was formerly used as a fungicide on foliage and textiles, as well as on tree fruit. nih.govherts.ac.uk For terrestrial plants, no-effect levels have been reported based on application rates. epa.gov

In terms of terrestrial fauna, studies on the Southern armyworm (Spodoptera eridania) larvae, a model insect species, demonstrated time- and dose-dependent mortality when provided with diets containing this compound. nih.gov An LC17 of 0.01% and an LC50 of 0.26% this compound were observed at day 5 in this study. nih.gov this compound is characterized as moderately toxic to honey bees (Apis mellifera) when ingested, but relatively nontoxic when bees are exposed via direct contact. epa.gov It is also noted as being toxic to terrestrial vertebrates. fishersci.pt

Environmental Fate and Transport of this compound

The environmental fate and transport of this compound determine its persistence, distribution, and potential for exposure in different environmental compartments. This compound is considered not persistent in most soil systems. herts.ac.ukwikipedia.org Laboratory studies using moist soils have shown soil dissipation half-lives ranging from 1 to 4 days, while a study using dry soil observed a half-life of nearly 3 months. nih.gov

Based on soil adsorption studies, this compound is expected to have no mobility in soil and is considered relatively immobile. nih.gov Its low aqueous solubility also suggests it is not likely to be mobile in the environment. fishersci.comfishersci.pt Due to its low aqueous solubility and lack of mobility, it is considered unlikely to leach to groundwater. herts.ac.uk However, some information indicates it can easily penetrate the soil and contaminate groundwater and nearby streams. fishersci.comnih.govnoaa.gov

In aquatic environments, this compound is expected to adsorb to suspended solids and sediment, based on soil adsorption studies. nih.gov Adsorption to soil particles is a significant process influencing the recycling of pesticides in soil. researchgate.net

Volatilization from water surfaces is not anticipated to be a significant fate process for this compound, based on its estimated Henry's Law constant. nih.gov Similarly, volatilization from both moist and dry soil surfaces is not expected to be an important fate process. nih.gov

The degradation of this compound in soil, freshwater, and sewage is primarily abiotic, although biotic processes also play a role. nih.gov In solution, this compound is reported to decompose slowly when exposed to light. nih.govherts.ac.uk It is stable in acidic conditions but undergoes hydrolysis in alkaline media. nih.govherts.ac.uk In the atmosphere, vapor-phase this compound is estimated to have a half-life of about 12 days due to reaction with photochemically-produced hydroxyl radicals, and approximately 360 days due to reaction with ozone. nih.gov Particulate-phase this compound is removed from the atmosphere through wet or dry deposition. nih.gov

The potential for bioconcentration of this compound in aquatic organisms is estimated to be low, based on an estimated BCF of 3. nih.gov However, another source suggests it may have some potential to bioaccumulate. fishersci.pt

Degradation Pathways in Environmental Compartments

The degradation of this compound in the environment involves both biotic and abiotic processes, with the relative importance of each pathway influenced by environmental conditions. nih.gov

Biotic Degradation Mechanisms (e.g., Microbial)

While some studies suggest biotic involvement in this compound's disappearance in moist soil, freshwater, and sewage, the primary degradation appears to be abiotic. nih.gov this compound is considered resistant to degradation according to certain biodegradability tests utilizing microbial inocula. nih.gov For instance, a test using an inoculum from soil, surface water, and sewage showed an average biochemical oxygen demand (BOD) of 0-5% over 14 days for this compound, indicating limited microbial breakdown under those conditions. nih.gov Although microbial degradation is a significant process for many organic pollutants in soil and water, including other pesticides, specific detailed pathways for this compound's microbial metabolism are not extensively documented in the provided information. nih.govmdpi.commdpi.com

Abiotic Transformation Processes (e.g., Photodecomposition, Hydrolysis)

Abiotic processes, particularly hydrolysis and photodecomposition, play a significant role in the transformation of this compound in the environment. nih.govepa.gov

Hydrolysis: this compound is stable in acidic media but undergoes hydrolysis in alkaline conditions. nih.gov An experimentally determined half-life in water at pH 7 and 29 °C was found to be 5 days. nih.govepa.gov While this provides some preliminary data, further detailed studies on the hydrolysis of this compound are indicated as necessary. epa.gov

Photodecomposition: this compound is known to absorb light at wavelengths greater than 290 nm, suggesting its susceptibility to direct photolysis by sunlight. nih.gov In solution, this compound is reported to decompose slowly when exposed to light. nih.gov When exposed to sunlight, conversion products have been observed. epa.gov

In soil, studies under fieldhouse conditions, including both sterile and non-sterile tests, suggest that the disappearance of this compound is primarily abiotic, with some biotic involvement. nih.gov However, these soil studies did not differentiate between metabolic (biotic) and hydrolytic (abiotic) degradation processes. epa.gov

Environmental Mobility and Adsorption Characteristics

The mobility of this compound in the environment is largely influenced by its adsorption characteristics, particularly in soil.

Soil Adsorption and Immobility

This compound is expected to have low mobility in soil due to its adsorption characteristics. herts.ac.uknih.gov Soil adsorption studies, including soil thin-layer chromatography and soil column leaching tests, have indicated that this compound is relatively immobile in soil. nih.gov For example, one study using soil thin-layer chromatography found very low Rf values ranging from 0.01 to 0.03, with a mean Rf of 0.02, on plates coated with a silty clay loam soil, further supporting its immobility. epa.govapsnet.org

The low aqueous solubility of this compound also contributes to its limited mobility and makes leaching to groundwater unlikely based on its chemical properties. herts.ac.uk

Potential for Particle-Bound Transport

Based on environmental fate alerts, this compound has a moderate potential for particle-bound transport. herts.ac.uk This means that despite its low mobility in soil due to adsorption, it may be transported through the environment while adsorbed to soil or sediment particles. nih.govvliz.be Deposition and resuspension of mineral and organic matter in water bodies can be an important mechanism for transferring particle-bound contaminants to sediment layers. nih.gov

Volatilization and Atmospheric Dispersion Potential

The potential for this compound to volatilize and disperse in the atmosphere is related to its vapor pressure and its presence in different environmental phases.

A vapor pressure of 1.1 x 10⁻⁶ mm Hg at 25 °C suggests that this compound will exist in both vapor and particulate phases in the atmosphere. nih.gov Volatilization from moist soil surfaces is not expected to be a significant fate process for this compound, based on its estimated Henry's Law constant. nih.gov

In the atmosphere, vapor-phase this compound can be degraded by reactions with photochemically-produced hydroxyl radicals and ozone. nih.gov The half-life for the reaction with hydroxyl radicals is estimated to be about 12 days, while the half-life for the reaction with ozone is estimated to be about 360 days. nih.gov Particulate-phase this compound can be removed from the atmosphere through wet or dry deposition. nih.gov

Summary of Environmental Fate Characteristics:

Environmental CompartmentDegradation PathwaysMobility/TransportVolatilization Potential
SoilPrimarily abiotic (hydrolysis, photolysis), some bioticLow mobility due to strong adsorptionLow
WaterHydrolysis, PhotodecompositionAdsorbs to suspended solids and sediment; Particle-bound transport potentialLow
AtmosphereReaction with hydroxyl radicals and ozoneExists in vapor and particulate phases; Removed by depositionModerate (based on vapor pressure)

Note: This table summarizes information from the provided text snippets and should be interpreted within the context of the detailed descriptions above.

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the uptake of chemicals by an organism from all sources, including water, soil, air, and food, while bioconcentration specifically relates to the uptake from water-borne exposure. up.ptecetoc.org The potential for a chemical to bioaccumulate or bioconcentrate is influenced by factors such as lipophilicity, environmental persistence, and the organism's ability to metabolize and eliminate the substance. up.pt Lipophilicity, often measured by the n-octanol-water partition coefficient (log Kow), is a primary determinant of bioaccumulation potential, as lipophilic chemicals can easily traverse biological membranes. up.ptecetoc.org

Formation and Environmental Fate of this compound Transformation Products

Chemicals released into the environment can undergo various transformations through processes such as metabolism in organisms, treatment operations (e.g., wastewater and drinking water treatment), and natural environmental processes like photolysis and hydrolysis. diva-portal.org These transformations can generate new chemical pollutants known as transformation products (TPs), which may be structurally related to their parent compounds. diva-portal.org The environmental fate of a substance encompasses its mobility, transformation, and metabolism in different environmental compartments such as water and soil. interbiotox.com

This compound's environmental fate has been studied in various media. Soil adsorption studies indicate that this compound is relatively immobile in soil, suggesting it is expected to adsorb to suspended solids and sediment if released into water. nih.govechemi.com Volatilization from moist soil or water surfaces is not expected to be a significant fate process based on its estimated Henry's Law constant and vapor pressure. nih.govechemi.com

Degradation studies suggest that the disappearance of this compound in moist soil, freshwater, and sewage is primarily abiotic, with some biotic involvement. nih.govechemi.com The experimentally determined half-life of this compound in water at pH 7 and 29 °C is 5 days. nih.govechemi.com In moist soil, dissipation half-lives of 1 to 4 days have been observed in laboratory studies, while in air-dried soil, dissipation was much slower, with 45% remaining after 3 months. nih.govechemi.com This suggests that disappearance in moist soil is likely due primarily to aqueous hydrolysis. echemi.com In solution, this compound is reported to decompose slowly by light. nih.govechemi.com

Information on the specific transformation products of this compound and their detailed formation pathways and environmental fate is limited in the provided search results. One source mentions that when solutions of this compound were exposed to sunlight, conversion products were noted, and the major conversion product was determined to be 2-chloro-3-phenyl-1,4-naphthoquinone. epa.gov However, detailed metabolism or breakdown patterns in plants and animals were not identified in some studies, indicating data gaps. epa.gov The lack of commercially available chemical standards for most transformation products can impede ecotoxicological testing and the development of analytical methods for their identification and quantification. diva-portal.org

Understanding the formation and environmental fate of transformation products is crucial because they can possess different physicochemical properties and potentially exhibit similar or even different toxicities compared to the parent compound, influencing their environmental behavior and ecotoxicological impact. diva-portal.org

Data Table: this compound Environmental Fate Parameters

ParameterValueEnvironmental CompartmentSource
Estimated BCF3Aquatic Organisms nih.gov
Half-life in Water (pH 7, 29°C)5 daysWater nih.govechemi.com
Half-life in Moist Soil1-4 days (laboratory studies)Soil nih.govechemi.com
Dissipation in Dry Soil45% remaining after 3 monthsSoil nih.govechemi.com
Mobility in SoilRelatively immobileSoil nih.govechemi.com
Volatilization from Moist SoilNot expectedSoil nih.govechemi.com
Volatilization from WaterNot expectedWater nih.govechemi.com
Decomposition by LightSlow decomposition in solutionWater nih.govechemi.com
Major Conversion Product (Sunlight)2-chloro-3-phenyl-1,4-naphthoquinoneWater epa.gov

Mechanisms of Resistance to Dichlone in Biological Systems

Fungal Resistance to Naphthoquinone Fungicides

Fungal pathogens are a significant concern in agriculture and human health, and their ability to develop resistance to fungicides, including naphthoquinones, poses a considerable challenge. researchgate.netscielo.br Resistance mechanisms in fungi mirror those observed in other biological systems developing resistance to antimicrobial agents.

Target Site Modifications and Altered Enzyme Affinities

Naphthoquinone fungicides, including dichlone, typically exert their effects by interfering with vital cellular processes, often involving enzymes. Resistance can arise through alterations in the target site of the fungicide, reducing its binding affinity or rendering the enzyme less susceptible to inhibition. wikipedia.orgnih.govmdpi.comceebluenterprises.com While specific target site modifications related to this compound resistance were not extensively detailed in the search results, general mechanisms of enzyme modification as a basis for resistance have been observed with other antimicrobial agents. This can involve changes to the enzyme's active site or conformational changes that affect inhibitor binding. wikipedia.orgnih.govresearchgate.net

Efflux Pump Overexpression and Reduced Intracellular Accumulation

Efflux pumps are membrane-bound transporters that actively pump toxic substances, including fungicides, out of the cell. researchgate.netnih.govnih.govmct-aixmarseille.fr Overexpression of these efflux pumps is a significant mechanism of resistance, leading to reduced intracellular accumulation of the fungicide below inhibitory concentrations. researchgate.netnih.govnih.gov This mechanism has been well-documented in various microorganisms, contributing to multidrug resistance phenotypes. researchgate.netnih.govresearchgate.netanresis.ch Studies on other antifungal agents and biological systems demonstrate that increased efflux pump activity is a key strategy for reducing the effective concentration of a compound inside the cell. nih.govnih.govscience.gov

Metabolic Bypass Pathways and Detoxification Mechanisms

Biological systems can develop metabolic strategies to circumvent the effects of fungicides or to detoxify them. Metabolic bypass pathways may involve alternative biochemical routes that are not affected by the fungicide, allowing essential cellular processes to continue. Detoxification mechanisms involve the enzymatic modification or breakdown of the fungicide into less toxic compounds. researchgate.netresearchgate.netmdpi.comlifeextension.comwikipedia.orggithub.io These processes can involve enzymes that chemically transform the xenobiotic, making it more water-soluble for excretion or rendering it inactive. mdpi.comlifeextension.comwikipedia.org While direct evidence for specific metabolic bypass pathways or detoxification mechanisms for this compound in fungi was not prominently featured in the search results, the general principles of xenobiotic metabolism and detoxification in biological systems, including plants and microorganisms, are well-established and represent potential mechanisms of resistance to fungicides like this compound. mdpi.comlifeextension.comwikipedia.org

Cross-Resistance Patterns and Multidrug Resistance Phenotypes

Resistance to one fungicide can sometimes confer resistance to other structurally related or functionally similar compounds, a phenomenon known as cross-resistance. nih.govresearchgate.netbenthamopenarchives.com Furthermore, some biological systems can develop resistance to multiple unrelated compounds, leading to a multidrug resistance (MDR) phenotype. nih.govresearchgate.netanresis.chfrontiersin.org MDR in fungi, for instance, can arise from the overexpression of broad-spectrum efflux transporters that can pump out a variety of antifungal agents. researchgate.netscience.gov Understanding cross-resistance patterns and the emergence of MDR phenotypes is crucial for designing effective disease management strategies and preventing the widespread failure of fungicide treatments. anresis.chfrontiersin.org

Molecular and Genetic Basis of this compound Resistance

The development of resistance to fungicides like this compound has a molecular and genetic basis. Mutations in genes encoding target enzymes, efflux pumps, or detoxification enzymes can lead to altered protein function or expression levels, conferring resistance. nih.govanresis.chmdpi.comgithub.ioiastate.eduhu-berlin.denih.gov Genetic elements such as plasmids can also carry resistance genes and be transferred between organisms, contributing to the spread of resistance within a population. nih.gov Research into the molecular mechanisms and genetic factors underlying this compound resistance can provide insights into the evolution of resistance and inform the development of new compounds or strategies to overcome resistance. iastate.eduhu-berlin.denih.gov

Analytical Methodologies for Dichlone Quantification and Detection

Spectrophotometric and Colorimetric Assays for Dichlone

Spectrophotometric and colorimetric methods have been developed for the determination of this compound, often relying on its reaction with specific reagents to form colored products that can be measured using a spectrophotometer.

One colorimetric method for the determination of this compound residues in fruits and vegetables involves stripping the sample with benzene (B151609), followed by cleanup on an activated Florisil column and elution with 1% acetone (B3395972) in benzene. The reaction product with dimethylamine (B145610) is then analyzed spectrophotometrically. This method demonstrated recoveries ranging from 78% to 112% in peaches, tomatoes, and strawberries at concentrations between 0.5 and 4.0 ppm, with a sensitivity of 0.25 ppm. oup.com

This compound has also been utilized as a colorizing reagent for the spectrophotometric determination of various compounds, including primary aliphatic amines and certain pharmaceutical substances. dergipark.org.tradipogen.comijpsonline.com For instance, a spectrophotometric method for determining captopril (B1668294) in pharmaceutical formulations is based on its reaction with this compound in a neutral medium, forming a stable yellow product with maximum absorption at 347 nm. researchcommons.orgresearchgate.net Similarly, this compound has been used as a reagent in a colorimetric method for the estimation of amino acids like glycine, alanine, and isoleucine, where derivatization with this compound in the presence of sodium bicarbonate produces an orange-colored derivative with maximum absorbance at 470 nm. ijpsonline.comijpsonline.com

The sensitivity of spectrofluorimetric determination of this compound can be influenced by solvents. researchgate.netresearchgate.net Linear normal and first-derivative calibration graphs have been established for this compound concentrations between 10 and 50 μg/ml, with relative standard deviations of 3.8% and 2.2%, respectively. researchgate.netresearchgate.net

A spectrophotometric procedure has also been used for the quantitative determination of this compound residues in treated tobaccos after cleanup on a Florisil column. This method showed recoveries between 93% and 100%. researchgate.netoup.com

Electrochemical Techniques in this compound Analysis

Electrochemical methods, including polarography and voltammetry, offer sensitive approaches for the analysis of electroactive species like this compound. slideshare.net

Differential Pulse Polarography and Cyclic Voltammetry

Differential Pulse Polarography (DPP) and Cyclic Voltammetry (CV) have been employed to study the electrochemical behavior and quantify this compound. fortunejournals.combvsalud.org this compound exhibits a well-defined reduction peak across a pH range of 2.0 to 12.0, corresponding to the two-electron reduction of the quinone group to its hydroquinone (B1673460) form. fortunejournals.com In cyclic voltammetry, an anodic peak is observed in the reverse scan, attributed to the oxidation of the formed hydroquinone back to the quinone. fortunejournals.com

Quantitative determination of this compound using DPP has been carried out in concentration ranges from 1.0 x 10⁻⁵ M to 3.0 x 10⁻⁸ M, with a reported lower detection limit of 2.0 x 10⁻⁸ M. fortunejournals.combvsalud.org Optimum conditions for the analytical determination of this compound at pH 4.0 using DPP include a drop time of 1.4s, a pulse amplitude of 50mV, and an applied potential of -0.40 V. fortunejournals.com

Modified electrodes have been developed to enhance the electrochemical detection of this compound. For instance, a voltammetric sensor utilizing calcium-doped zinc oxide (Ca-ZnO/CPE) has been designed for the sensitive detection of this compound in environmental samples like water and soil. researchgate.netresearchgate.net This sensor showed a low detection limit of 5.98 × 10⁻⁸ M and a wide linearity range using square wave voltammetry (SWV). researchgate.net Another electrochemical sensor based on a tantalum-doped tungsten oxide intercalated carbon matrix also demonstrated sensitive detection of this compound in spiked soil and water samples with a detection limit of 0.4 nM. acs.org

Quantitative Determination in Environmental and Biological Matrices

Electrochemical techniques, particularly DPP, have been successfully applied for the quantitative determination of this compound in various matrices, including grains, soil, and water samples. fortunejournals.combvsalud.org The use of modified electrodes can further improve the sensitivity and selectivity of this compound analysis in environmental samples. researchgate.netresearchgate.netacs.org Voltammetric techniques can be useful for measuring drug levels, metabolites, and excretion in biological fluids, especially when coupled with chromatographic methods.

Chromatographic Separations for this compound and Metabolites

Chromatographic methods are essential for separating this compound from complex matrices and its potential metabolites, allowing for their subsequent detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Halonaphthoquinones

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of various compounds, including pesticides and related substances, in complex matrices. While direct information on LC-MS/MS specifically for this compound metabolites was not extensively found in the search results, LC-MS/MS is a standard approach for analyzing halonaphthoquinones and other pesticides. researchgate.netoup.com LC-MS/MS methods have been developed for the quantification of various contaminants in environmental samples, demonstrating high sensitivity and low detection limits. researchgate.net

HPLC with simple conditions using a reverse phase column and a mobile phase containing acetonitrile, water, and phosphoric acid can be used for this compound analysis. sielc.com For MS-compatible applications, phosphoric acid can be replaced with formic acid. sielc.com

Gas Chromatography (GC) for this compound Residues

Gas Chromatography (GC) is another widely used technique for the analysis of volatile and semi-volatile organic compounds, including pesticide residues like this compound. fortunejournals.comepa.gov Residues of this compound may be determined by GLC (Gas-Liquid Chromatography). fortunejournals.comepa.gov

GC methods, often coupled with detectors like Electron Capture Detectors (ECD) or Electrolytic Conductivity Detectors (ELCD), are applied for the determination of organochlorine pesticides, a class that includes this compound, in various matrices such as wastewater, soil, sludge, sediment, and tissue. epa.gov While this compound may exhibit peak tailing on certain GC columns like DB-5 and DB-1701, GC remains a viable technique for its analysis. Confirmation of this compound identity in GC analysis can be performed using a second column or by GC/MS. epa.gov

A gas chromatographic method for the analysis of this compound residues in agricultural crops has been mentioned, although specific details regarding its operation, recovery, and sensitivity were not reported in one source. epa.gov However, a method for analyzing this compound residues in tobacco using GC has been presented, which allows for its determination independently of other chemicals. epa.gov

Sample Preparation and Extraction Techniques for this compound Analysis

Effective sample preparation and extraction are crucial first steps in the analysis of this compound residues. The specific technique employed often depends on the matrix being analyzed.

For water samples, a reported procedure involves the steam distillation of this compound from an acidic aqueous medium, followed by extraction with chloroform (B151607) for ultraviolet detection. This method has been found suitable for analyzing this compound in water samples within the range of 8-250 parts per billion, demonstrating an average recovery of 86%. epa.gov

In the analysis of this compound residues in agricultural crops, various extraction and cleanup methods have been explored. One approach involves extracting the crop sample with a mixture of benzene and water. The water layer is then removed, the benzene layer is concentrated, and the extract is cleaned up using a Florisil column, eluting with methylene (B1212753) chloride. The eluate is evaporated, and the this compound residues are taken up in absolute alcohol. Triethylamine is added to develop a blue color, and the absorbance is measured at 650 millimicrons. This method yielded recoveries ranging from 93-100% from treated tobaccos. epa.gov Another option for tobacco residue analysis utilizes methylene chloride for extraction, followed by filtration and volume reduction. The sample is then applied to a Thin-Layer Chromatography (TLC) plate and developed in a chloroform:trichloroethylene mixture (1:1). This compound residue bands are visualized under long-wave ultraviolet light by comparison with a reference spot. The band is scraped off, extracted with methylene chloride, filtered, and extracted further. The combined extracts are reduced in volume, spotted on a new TLC plate alongside standard amounts of this compound, and developed. After drying, the plate is sprayed with diethylamine, and the amount of this compound is estimated by comparing sample spots with standard spots. This TLC method is considered a simple technique for fast screening of samples. epa.gov

A colorimetric method for determining this compound residues in fruits and vegetables involves stripping the sample with benzene, cleaning the extract on an activated Florisil column, and eluting with 1% acetone in benzene. The dimethylamine reaction product is then measured spectrophotometrically. A collaborative study using this method on peaches, tomatoes, and strawberries showed recoveries in the range of 78–112% for peaches (0.5–4.0 ppm range), 88–110% for tomatoes (0.5–4.0 ppm range), and 80–105% for strawberries (0.5–4.0 ppm range). The method's sensitivity was reported as 0.25 ppm. oup.com

For the analysis of pesticides like this compound by gas chromatography, sample preparation typically involves extracting the pesticide from the sample matrix. pageplace.de Various cleanup steps, such as using alumina, Florisil, silica (B1680970) gel, or gel permeation chromatography, may be applied to the extract depending on the matrix interferences and target analytes. epa.gov Solid-phase extraction (SPE) is also a technique used for sample preparation in the analysis of certain compounds in water samples prior to GC analysis. researchgate.net

Data on Recovery Rates for this compound Analysis:

MatrixExtraction MethodAnalytical MethodConcentration Range (ppm)Average Recovery (%)Range of Recoveries (%)Citation
WaterSteam distillation from acidic medium, Chloroform extractionUV Detection0.008 - 0.2586Not specified epa.gov
TobaccoBenzene/Water extraction, Florisil column cleanup, Methylene chloride elutionColorimetry (650 nm)Not specifiedNot specified93 - 100 epa.gov
TobaccoMethylene chloride extraction, TLC with Chloroform:Trichloroethylene, DiethylamineTLC/Visual Est.Not specifiedNot specifiedNot specified epa.gov
Fruits/VegetablesBenzene stripping, Florisil column cleanup, 1% Acetone in benzene elutionColorimetry0.5 - 4.0Not specified78 - 112 (Peaches) oup.com
88 - 110 (Tomatoes) oup.com
80 - 105 (Strawberries) oup.com

Method Validation and Performance Characteristics

Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose and consistently produces reliable and accurate results. adryan.comchromatographyonline.com Key performance characteristics evaluated during validation typically include specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness. gmpinsiders.comdemarcheiso17025.comelementlabsolutions.com

Specificity refers to the method's ability to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.eu Demonstrating specificity often involves analyzing blank samples, samples spiked with potential interferences, and comparing results with a reference method if available. elementlabsolutions.com

Accuracy expresses the closeness of agreement between the obtained test result and the accepted true value. elementlabsolutions.comeuropa.eu It is commonly assessed by analyzing samples with known concentrations of the analyte (e.g., certified reference materials or spiked blank samples) and reporting the results as percent recovery or the difference between the mean and true value with confidence intervals. chromatographyonline.comeuropa.eu Accuracy should be established across the specified range of the analytical procedure. europa.eu A minimum of 9 determinations over at least 3 concentration levels covering the specified range is recommended for accuracy assessment. europa.eu

Precision describes the agreement among individual test results when a homogeneous sample is analyzed repeatedly. chromatographyonline.comeuropa.eu Precision can be evaluated at different levels: repeatability (intra-assay precision, assessed under the same operating conditions over a short time interval), intermediate precision (assessed within the same laboratory but under different conditions, such as different analysts, equipment, or days), and reproducibility (assessed between different laboratories). chromatographyonline.comeuropa.eu Precision is typically expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. europa.eu For quantitative assays, precision is often investigated using at least 6 determinations at 100% of the test concentration or a minimum of 9 determinations over at least 3 concentration levels covering the specified range. europa.eu

Linearity is the ability of the method to yield test results that are directly proportional to the analyte concentration within a defined range. chromatographyonline.comgmpinsiders.comeuropa.eu This is usually evaluated by analyzing a series of standards at different concentrations and assessing the relationship between the response and concentration, often using linear regression analysis. chromatographyonline.comgmpinsiders.com A minimum of five concentration points distributed across the range is generally recommended to demonstrate linearity. gmpinsiders.com

The range of an analytical procedure is the interval of analyte concentrations in the sample for which the method has demonstrated acceptable levels of precision, accuracy, and linearity. chromatographyonline.comeuropa.eu

The detection limit (LOD) is the lowest analyte concentration that can be detected, though not necessarily quantified. chromatographyonline.comeuropa.eu The quantitation limit (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. chromatographyonline.comeuropa.eu These parameters are particularly important for methods used to quantify low levels of compounds. europa.eu

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. gmpinsiders.comelementlabsolutions.com Assessing robustness involves intentionally varying parameters such as pH, mobile phase composition, or column type and evaluating the impact on method performance. elementlabsolutions.com

Validation of analytical methods for regulatory purposes, such as those for pesticide residues, requires documented evidence that the method is fit for its intended purpose. chromatographyonline.comdemarcheiso17025.com Guidelines from regulatory bodies like ICH (International Conference on Harmonisation) outline the performance characteristics that should be considered during method validation. gmpinsiders.comdemarcheiso17025.comeuropa.eulcms.cz

Data on Method Performance Characteristics for this compound Analysis:

While specific comprehensive validation data for all performance characteristics of this compound analytical methods were not extensively detailed in the search results, some information on accuracy (recoveries) and sensitivity (detection/quantitation limits) was found and is included in the table in section 5.4. For example, the colorimetric method for fruits and vegetables showed recoveries between 78% and 112% and a sensitivity of 0.25 ppm. oup.com The steam distillation and UV detection method for water showed an average recovery of 86% and was adequate for the range of 8-250 ppb. epa.gov The colorimetric method for tobacco showed recoveries between 93% and 100%. epa.gov

Interactive Table: (Note: The interactivity of this table is a representation. In a live digital format, users could sort, filter, or expand rows).

Performance CharacteristicDefinitionTypical Evaluation ApproachThis compound Specific Data (if available)
SpecificityAbility to unequivocally assess the analyte in the presence of other components.Analysis of blanks, spiked samples, comparison with reference methods.Not specifically detailed for this compound in search results.
AccuracyCloseness of agreement between test results and the true value.Analysis of samples with known concentrations, reported as % recovery or difference from true value. Minimum 9 det. over 3+ levels.Water: Average recovery 86% (8-250 ppb) epa.gov. Tobacco: Recoveries 93-100% epa.gov. Fruits/Vegetables: Recoveries 78-112% (0.5-4.0 ppm) oup.com.
PrecisionAgreement among individual test results from repeated analyses of a homogeneous sample.Assessed as repeatability, intermediate precision, reproducibility. Expressed as variance, SD, or CV. Minimum 6 det. at 100% or 9 det. over 3+ levels.Not specifically detailed for this compound in search results.
LinearityAbility to obtain test results proportional to analyte concentration within a range.Analysis of standards at different concentrations, often using linear regression. Minimum 5 concentration points.Not specifically detailed for this compound in search results.
RangeInterval of analyte concentrations with acceptable precision, accuracy, and linearity.Determined based on the demonstrated linearity, accuracy, and precision.Water: 8-250 ppb epa.gov. Fruits/Vegetables: 0.5-4.0 ppm (for recovery study) oup.com.
Detection Limit (LOD)Lowest concentration that can be detected.Various methods (e.g., signal-to-noise ratio, based on standard deviation of blank).Not specifically detailed as a validated parameter for this compound in search results.
Quantitation Limit (LOQ)Lowest concentration that can be quantified with acceptable precision and accuracy.Various methods (e.g., signal-to-noise ratio, based on standard deviation of response and slope).Fruits/Vegetables: Sensitivity reported as 0.25 ppm oup.com. Water: Lower limit of quantitation approximately 10 µg/L (10 ppb) for groundwater by a different method (not specifically this compound). chicago.gov
RobustnessMethod's capacity to remain unaffected by small variations in parameters.Deliberate variation of method parameters to assess impact on performance.Not specifically detailed for this compound in search results.

Synthesis and Structure Activity Relationship Sar Studies of Dichlone and Its Derivatives

Synthetic Pathways for Dichlone and Related Naphthoquinones

This compound (2,3-dichloro-1,4-naphthoquinone) is a key starting material for the synthesis of various biologically active tricyclic and tetracyclic 1,4-quinones and other derivatives. researchgate.netgranthaalayahpublication.orgsemanticscholar.org Common synthetic methods for 2,3-dichloro-1,4-naphthoquinone often involve the chlorination of 1,4-naphthoquinone (B94277) in organic solvents. google.com However, alternative methods have been developed, including catalytic chlorination of naphthalidine-4-sodium sulfonate in aqueous solution, which avoids the use of organic solvents. google.com Other approaches involve chlorination of 1,4-naphthoquinone in the presence of phosphoric acid esters, methyl urea, butanols, or N-N-methyl-2-2-pyrrolidone. google.com Mixtures of phthalic anhydride (B1165640) and 1,4-naphthoquinone have also been used as raw materials for chlorination to yield this compound and 2-chloro-1,4-naphthoquinone. google.com

This compound's reactivity, particularly towards nucleophilic substitution at the C-2 and C-3 positions, makes it a versatile building block for introducing various functional groups, including nitrogen, oxygen, carbon, sulfur, and selenium nucleophiles. researchgate.netsemanticscholar.org

Derivatization Strategies for Modulating Biological Activities

Chemical modification of the naphthoquinone ring, including the introduction of various chemical groups such as amines, amino acids, furan (B31954), pyran, pyrazole, triazole, and indole, has been explored to enhance the pharmacological properties of naphthoquinone derivatives. researchgate.netmdpi.com

Amine Derivatives of Dichloronaphthalene-1,4-dione

Nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with primary amines are a common strategy to synthesize amine derivatives. semanticscholar.orgdergipark.org.tr For instance, the reaction of this compound with primary aryl amines in ethanol (B145695) yields 2-(arylamino)-3-chloronaphthalene-1,4-diones. dergipark.org.tr Two solid derivatives of this compound, 2-(benzylamino)-3-chloronaphthalene-1,4-dione (B3031534) and 2-chloro-3-(phenethylamino)naphthalene-1,4-dione, have been synthesized by replacing a chlorine atom with an amine substituent via a substitution reaction. researchgate.net These derivatives have been characterized with a high purity grade. researchgate.net Studies have shown that aminonaphthoquinones can exhibit significant biological activities, including potent activity against Staphylococcus aureus.

Benzonaphthofuroquinones and Benzoylnaphthindolizinediones

Benzonaphthofuroquinones and benzoylnaphthindolizinediones have been synthesized using flavonoids and this compound as substrates. researchgate.netresearchgate.netnih.govolemiss.edunih.gov These syntheses can be achieved through common base-catalyzed methods and a method combining base catalysis with exposure to O2/H2O. researchgate.netnih.govolemiss.edunih.gov Possible reaction mechanisms involve processes such as isomerization, hydration, oxidation, decomposition, and intermolecular condensation. researchgate.netnih.govolemiss.edunih.gov Benzonaphthofuroquinones have shown potent cytotoxicity against carcinoma cell lines while exhibiting low toxicity to normal cell lines. nih.govolemiss.edunih.govresearchgate.net Specific benzonaphthofuroquinones have demonstrated significant late-stage apoptosis against human leukemia and melanoma, potentially involving the caspase-3 pathway. olemiss.edunih.govresearchgate.net In contrast, replacing the furan ring with a pyrrole (B145914) system in benzoylnaphthindolizinediones resulted in a loss of anticancer activity. nih.govolemiss.edunih.govresearchgate.net

Pyrimidine Derivatives and Other Novel Scaffolds

Pyrimidine derivatives fused with the 1,4-naphthoquinone scaffold have been synthesized and investigated for their biological activities, including inhibiting the growth of drug-resistant oral bacteria. nih.gov The conjugation of a pyrimidinone moiety, known for antimicrobial activity, to the 1,4-naphthoquinone core, which also possesses various pharmacological properties, can lead to synthetic antimicrobial drugs with potentially enhanced activity. nih.gov Other novel scaffolds incorporating the naphthoquinone structure have been explored through various reactions, including cycloaddition, condensation, photoinduced reactions, and nucleophilic substitution reactions with diverse nucleophiles. researchgate.netgranthaalayahpublication.orgsemanticscholar.org For instance, novel imidazolium (B1220033) salts have been synthesized by reacting this compound with N,N-dimesitylformimidamide. semanticscholar.org Reactions with amino heterocycles and amino acid esters have also led to the formation of various heterocyclic quinone fused structures. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable tool for establishing mathematical relationships between the chemical structure of molecules and their biological activity. wikipedia.org QSAR studies for this compound analogs aim to correlate structural features with observed biological potencies. dntb.gov.uanih.govresearchgate.net These studies can help in understanding why a specific molecular structure increases or reduces chemical activity. nih.gov Various variable selection techniques, such as partial least squares (PLS) and genetic algorithms, are applied in QSAR studies to identify the most relevant descriptors for modeling the activity. researchgate.net QSAR models can be used to predict the activity of new compounds and guide the rational design of derivatives with improved properties. nih.govalliedacademies.org

Correlation of Chemical Structure with Biological Potency and Selectivity

The biological activity of naphthoquinone derivatives is significantly influenced by the number and position of substituents on the naphthoquinone moiety. dergipark.org.tr Structure-activity relationship (SAR) analysis is crucial for identifying the chemical groups responsible for specific biological effects and for optimizing the potency and selectivity of bioactive compounds. wikipedia.orgalliedacademies.org

Studies on amine derivatives of naphthoquinones have shown that the nature of the amino substituent impacts antimicrobial activity. For example, certain amino-substituted naphthoquinones exhibited superior activity against S. aureus compared to this compound. The introduction of electron-donating or withdrawing groups on the aniline (B41778) ring in arylamino-1,4-naphthoquinones can influence their redox properties, which are often linked to their biological activities. dergipark.org.tr

In the case of benzonaphthofuroquinones and benzoylnaphthindolizinediones synthesized from this compound and flavonoids, the presence of the furan ring in benzonaphthofuroquinones was found to be important for anticancer activity, as its replacement with a pyrrole system in benzoylnaphthindolizinediones led to a loss of this activity. nih.govolemiss.edunih.govresearchgate.net

SAR analysis of other naphthoquinone derivatives, such as 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives, has revealed that the nature of side chains, whether aliphatic or aromatic, affects antimalarial activity. jst.go.jp The presence of amino or N-containing groups has also been shown to enhance the antimalarial efficacy of 1,4-naphthoquinones. jst.go.jp

Advanced Research Applications and Toxicological Mechanisms of Dichlone

Dichlone as a Research Probe in Cellular Toxicology Studies

This compound's inherent reactivity and ability to interfere with cellular processes make it a valuable tool for investigating mechanisms of toxicity in various cell types. As a pro-oxidant fungicide, it can induce oxidative stress, a key pathway in its toxicological profile. researchgate.netnih.gov Research utilizing this compound helps in understanding how cells respond to such chemical insults, including the activation of defense mechanisms and the initiation of cell death pathways.

In Vitro Cytotoxicity Assessments (e.g., Endothelial Cells, Fibroblasts, Carcinoma Cell Lines)

In vitro studies have demonstrated the cytotoxic effects of this compound across a range of cell lines, providing insights into its potential cellular targets and varying sensitivities of different cell types. For instance, the cytotoxicity of this compound has been evaluated in human endothelial cells (ECV304), human hepatoblastoma cells (HepG2), and human fibroblasts (GMO5757). researchgate.netnih.gov

Research indicates that the sensitivity of these cell lines to this compound varies, with ECV304 cells showing intermediate sensitivity compared to HepG2 cells (least sensitive) and GMO5757 fibroblasts. researchgate.netnih.gov Midpoint cytotoxicity values for a 24-hour exposure to this compound in ECV304 cells were approximately 0.02 mM when assessed using various assays, including neutral red, acid phosphatase, and XTT tetrazolium assays. researchgate.netnih.gov Damage to the plasma membrane, as detected by lactate (B86563) dehydrogenase leakage, was observed after a 4-hour exposure, initially occurring at 0.05 mM this compound. researchgate.netnih.gov

Beyond normal cell lines, this compound and its derivatives have also been investigated for their cytotoxic effects on carcinoma cell lines. Some benzonaphthofuroquinones synthesized using this compound as a substrate have shown potent cytotoxicity against carcinoma cell lines while exhibiting low toxicity to normal cell lines. researchgate.netrsc.org Specific compounds derived from this compound have demonstrated significant late-stage apoptosis against human leukemia and melanoma cells, promoting the cleavage of caspase-3 and PARP, suggesting the involvement of the caspase-3 pathway in their cytotoxic effects. researchgate.netrsc.org

The following table summarizes some in vitro cytotoxicity findings:

Cell LineSensitivity to this compound (Relative)Midpoint Cytotoxicity (24 hr exposure)Initial LDH Leakage (4 hr exposure)
ECV304 (Endothelial)Intermediate~0.02 mM0.05 mM
HepG2 (Hepatoblastoma)Least SensitiveNot specified in sourceNot specified in source
GMO5757 (Fibroblasts)More SensitiveNot specified in sourceNot specified in source

Investigation of Cellular Stress Responses

This compound is known to induce cellular stress responses, particularly oxidative stress, due to its pro-oxidant nature. researchgate.netnih.gov Studies have utilized this compound to investigate the mechanisms by which cells sense and respond to oxidative insults. Exposure to this compound can lead to a decrease in intracellular glutathione (B108866) levels, a key antioxidant defense mechanism. researchgate.netnih.govresearchgate.net

The potentiation of this compound toxicity by pretreatment with glutathione-depleting agents further supports the role of glutathione in protecting against this compound-induced oxidative stress. researchgate.netnih.gov Conversely, the reduction in potency of this compound when cells are pretreated with agents that increase intracellular glutathione levels is also consistent with this mechanism. researchgate.netnih.gov

Research in Caenorhabditis elegans has also identified this compound as a chemical that induces oxidative stress, as indicated by the activation of the gst-4 gene expression, which is a biomarker for oxidative stress and the antioxidant defense response in this organism. core.ac.ukresearchgate.net

Furthermore, this compound has been shown to induce the cleavage of Hsp90, a molecular chaperone, in chronic myeloid leukemia (CML) cells when administered simultaneously with ascorbate. researchgate.net This suggests that this compound, in certain contexts, can interfere with the function of key cellular proteins involved in stress response and cell survival.

Comparative Toxicological Studies with Related Naphthoquinones

Comparing the toxicological profile of this compound with related naphthoquinones provides valuable insights into the structural determinants of naphthoquinone toxicity. Naphthoquinones, as a class, are known for their redox cycling capabilities and ability to generate reactive oxygen species, contributing to their toxicity. researchgate.netnih.govresearchgate.netresearchgate.net

Studies comparing this compound to other naphthoquinones have explored differences in their metabolic pathways and the resulting toxic effects. For instance, research involving BF-2 and HepG2 cells compared the cytotoxicity of this compound with other naphthoquinones. researchgate.net Pretreatment with buthionine sulfoximine (B86345) (BSO), a glutathione-depleting agent, potentiated the cytotoxicity of both this compound and 5,8-hydroxy-1,4-naphthoquinone in these cell types. researchgate.net However, pretreatment with dicoumarol, an inhibitor of DT-diaphorase (an enzyme involved in two-electron reduction of quinones), had no effect on the toxicity of this compound or 5,8-hydroxy-1,4-naphthoquinone. researchgate.net This suggests that for these specific naphthoquinones, the predominant metabolic pathway in BF-2 and HepG2 cells involves one-electron reduction and subsequent redox cycling, leading to the generation of reactive oxygen intermediates and depletion of intracellular glutathione. researchgate.net

Comparative studies also extend to the antimicrobial activity of naphthoquinone derivatives. Some newly synthesized 1,4-naphthoquinone (B94277) derivatives containing thiol groups have shown varying antibacterial and antifungal activities, with some exceeding the activity of this compound, which was used as a structural control in these studies. farmaciajournal.com This highlights how structural modifications to the naphthoquinone core can influence biological activity and toxicity.

Theoretical Frameworks in Quinone Toxicology Applied to this compound

Theoretical frameworks in quinone toxicology provide a basis for understanding the molecular mechanisms underlying the toxicity of compounds like this compound. Quinones are generally considered toxic due to their ability to act as oxidants and electrophiles. researchgate.net The relative contribution of these properties to quinone toxicity is influenced by their chemical structure and substituents. researchgate.net

One key theoretical framework involves the redox cycling of quinones. Quinones can undergo one-electron reduction to form semiquinone radicals, which can then react with oxygen to generate superoxide (B77818) radicals and regenerate the parent quinone, leading to a cycle of reactive oxygen species (ROS) production. researchgate.netnih.govresearchgate.net This process consumes cellular antioxidants, such as glutathione, and can lead to oxidative stress and cellular damage. researchgate.netnih.govresearchgate.net The observation that this compound toxicity is enhanced by glutathione depletion and is consistent with a one-electron reduction pathway aligns with this theoretical framework. researchgate.netnih.gov

Another important aspect of quinone toxicology is their ability to act as electrophiles and undergo Michael addition reactions with nucleophilic groups in biological molecules, such as thiols in proteins and DNA bases. researchgate.netnih.gov While the search results primarily emphasize the redox cycling mechanism for this compound, the electrophilic nature of quinones is a general principle in their toxicology. Theoretical calculations have been used to investigate the interaction of quinone metabolites of dopamine (B1211576) with DNA, providing insights into structural changes and potential mutagenic effects. nih.gov Applying similar theoretical approaches to this compound could further elucidate its potential interactions with biomolecules beyond redox cycling.

The stability and toxicity of quinones under physiological conditions can also be influenced by structural features, such as the presence of a conjugatable double bond, which can impact their susceptibility to nucleophilic attack. nih.gov While this compound possesses chlorine substituents on the quinone ring, the general principles of how substituents affect the electronic properties and reactivity of the quinone core are relevant to understanding its toxicological behavior within these theoretical frameworks.

The cellular accumulation of cytotoxic quinones can lead to the formation of toxic molecules and lipid peroxides, altering cellular membrane integrity and potentially leading to apoptosis and necrosis. researchgate.net Enzymes like quinone oxidoreductases (QORs) play a role in detoxifying quinones by converting them to less reactive hydroquinones via a two-electron reduction, preventing the formation of reactive semiquinone radicals. researchgate.net The lack of potentiation of this compound toxicity by dicoumarol, an inhibitor of DT-diaphorase (a type of QOR), suggests that the two-electron reduction pathway may not be the primary detoxification route for this compound in certain cell types, further supporting the prominence of the one-electron reduction and redox cycling mechanism. researchgate.netnih.govresearchgate.net

Risk Assessment Methodologies for Dichlone in Academic Contexts

Methodological Frameworks for Environmental Risk Assessment

Environmental risk assessment for chemicals like Dichlone typically involves a systematic process to identify, evaluate, and potentially mitigate hazards. environmentclearance.nic.in This involves determining the likelihood of adverse effects occurring in the environment following exposure to the chemical. uj.edu.pl Academic contexts explore and refine these frameworks to improve the accuracy and comprehensiveness of ERA.

Integration of Ecotoxicological Data in Risk Models

A crucial aspect of environmental risk assessment involves the integration of ecotoxicological data into predictive models. Ecotoxicology studies the effects of toxic substances on biological organisms, especially at the population, community, and ecosystem levels. researchgate.net For this compound, ecotoxicological data would include information on its toxicity to various aquatic and terrestrial organisms. herts.ac.uk

Modeling is increasingly used in ecotoxicology to understand the fate and effects of chemicals in different environmental compartments and to simulate them within hazard and risk assessment schemes. researchgate.net Integrating ecotoxicological data into risk models allows researchers to predict potential environmental concentrations and assess the likelihood of effects on non-target organisms. epa.gov This can involve using data from standardized laboratory studies, although their extrapolation to realistic ecological scenarios can be limited. ecotoxmodels.org Mechanistic effect models, such as toxicokinetic-toxicodynamic (TK-TD) models, can be applied to predict effects from various exposure scenarios, including fluctuating or pulsed exposures. ecotoxmodels.orgecotoxmodels.org

Probabilistic Risk Assessment Approaches

Probabilistic risk assessment (PRA) is a methodology that explicitly accounts for uncertainty in risk estimations by using probability distributions rather than single point values. unisdr.orgresearchgate.netnih.gov In the context of this compound ERA, PRA can provide a more realistic characterization of potential risks compared to deterministic approaches that might rely on worst-case scenarios. researchgate.netnih.gov

PRA involves combining probabilistic hazard scenarios with exposure and vulnerability data, often generated through modeling. unisdr.org This approach considers the full range of possible impact scenarios, including both low-frequency, high-impact events and high-frequency, lower-impact events. unisdr.org By characterizing the uncertainties in exposure and effects, PRA can support more informed risk management decisions. nih.gov

Identification and Analysis of Data Gaps and Uncertainties in this compound Risk Assessment

Identifying and analyzing data gaps and uncertainties are critical steps in the academic assessment of chemical risks, including for compounds like this compound. europa.eu Environmental risk assessment methodologies must address the inherent uncertainties in environmental processes and the potential for incomplete information. researchgate.net

For this compound, data alerts indicate that significant data may be missing regarding its toxicity to biodiversity and environmental fate. herts.ac.uk This highlights the need for further research to fill these gaps. Data gaps can exist in various areas, including detailed ecotoxicity profiles for a wide range of species, understanding of degradation pathways and persistence in different environmental matrices, and potential for bioaccumulation. herts.ac.uknih.gov

Analyzing uncertainties involves understanding their nature and potential impact on risk estimations. Uncertainties can be inherent in complex environmental systems or arise from limitations in scientific understanding and available data. researchgate.net Methodologies for analyzing uncertainty in ERA can include sensitivity analysis to identify parameters that have the largest influence on the risk assessment outcome, which can then guide further data collection efforts. researchgate.net

Development of Predictive Models for Environmental Impact

The development of predictive models is essential for forecasting the potential environmental impact of chemicals like this compound, particularly in academic research aiming to understand their behavior and effects without extensive empirical testing. epa.govmdpi.com These models simulate the fate and transport of chemicals in the environment and predict their potential concentrations in various media, such as water, soil, and air. mdpi.comalaska.govepa.govresearchgate.net

Predictive models for environmental impact can range from simple compartmental models to more complex multimedia fate and transport models that consider the movement and transformation of chemicals across different environmental compartments. epa.govresearchgate.net These models require input parameters related to the chemical's properties (e.g., solubility, vapor pressure, degradation rates) and environmental characteristics (e.g., climate, soil type, water flow). epa.gov

In silico toxicity models are also being developed and assessed to address experimental aquatic toxicity data gaps and prioritize chemicals for further evaluation. rsc.org While challenges remain in developing models that accurately predict toxicity across a wide range of chemical classes, these tools hold promise for improving the efficiency of ecotoxicological hazard assessment. rsc.orgnovonordiskfonden.dk The integration of artificial intelligence and machine learning is also being explored to enhance the accuracy and capabilities of predictive models in environmental impact assessment. researchgate.netwjarr.comnih.gov

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Dichlone in laboratory settings?

  • Answer: this compound (2,3-dichloro-1,4-naphthoquinone) synthesis typically involves chlorination of 1,4-naphthoquinone using chlorine gas or chlorinating agents under controlled conditions. Characterization requires multi-spectral analysis:

  • UV-Vis Spectroscopy: To confirm quinone structure via absorbance peaks (~250–300 nm).
  • Mass Spectrometry (MS): For molecular weight verification (227.044 g/mol) and fragmentation patterns.
  • NMR: To resolve chlorine substitution patterns (e.g., δ 6.8–7.5 ppm for aromatic protons).
  • Purity Assessment: Use HPLC with C18 columns and UV detection.
    Experimental Design Tip: Include control reactions to monitor side products like polychlorinated derivatives .

Q. How can researchers design experiments to evaluate this compound’s environmental degradation pathways?

  • Answer: Employ soil microcosm studies with spiked this compound concentrations (e.g., 1–100 ppm) under varying conditions:

  • Abiotic Factors: pH, temperature, and UV exposure to assess photodegradation.
  • Biotic Factors: Microbial activity via ATP assays or 16S rRNA sequencing.
  • Analytical Methods: Quantify degradation products (e.g., chlorinated naphthols) using GC-MS or LC-QTOF.
    Data Interpretation: Compare half-life (t₁/₂) values across conditions; note that this compound degrades faster in aerobic vs. anaerobic soils .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in antifungal assays?

  • Answer: Use probit or logit regression models to calculate EC₅₀/LC₅₀ values. For example:

  • Experimental Setup: Fungal cultures (e.g., Fusarium spp.) exposed to this compound gradients (0.1–50 µg/mL).
  • Response Variables: Mycelial growth inhibition (%) or spore germination rates.
  • Validation: Replicate trials (n ≥ 3) and ANOVA to assess variance.
    Advanced Tip: Apply nonlinear mixed-effects models for multi-strain comparisons .

Advanced Research Questions

Q. How can molecular dynamics simulations elucidate this compound’s interaction with DNA methyltransferase 3A/3L complexes?

  • Answer:

  • Modeling Software: Use GROMACS or AMBER for docking studies.
  • Target Structure: Retrieve DNMT3A/3L coordinates from PDB (e.g., 5YX2).
  • Parameters: Simulate binding free energy (ΔG) using MM-PBSA and analyze hydrogen bonding/chlorine hydrophobic interactions.
    Validation: Compare with mutagenesis data (e.g., DNMT3A catalytic domain mutants).
    Contradiction Note: Experimental IC₅₀ values may conflict with computational predictions due to solvent effects .

Q. What experimental frameworks address contradictory data on this compound’s mammalian toxicity mechanisms?

  • Answer:

  • Hypothesis-Driven Design: Test whether oxidative stress (ROS assays) or direct DNA methylation inhibition (bisulfite sequencing) dominates toxicity.
  • Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways.
  • Cross-Species Validation: Compare results in murine hepatocytes vs. human cell lines (e.g., HepG2).
    Methodological Caution: Account for metabolic differences; use physiologically relevant concentrations (≤10 µM) .

Q. How can researchers optimize combinatorial therapies using this compound and other antifungals to mitigate resistance?

  • Answer:

  • Synergy Screening: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
  • Mechanistic Studies: Time-kill curves and efflux pump inhibition assays (e.g., with verapamil).
  • Resistance Modeling: Serial passage experiments under sublethal this compound exposure.
    Statistical Tool: Apply Combenefit software for dose-response surface analysis .

Methodological Resources

  • Data Reproducibility: Follow NIST guidelines for chemical characterization .
  • Ethical Compliance: Ensure toxicity studies adhere to OECD/ISO protocols for animal/human cell models .
  • Literature Gaps: Prioritize understudied areas like this compound’s impact on non-target soil microbiota .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.